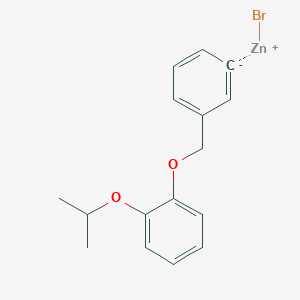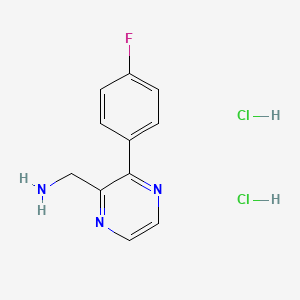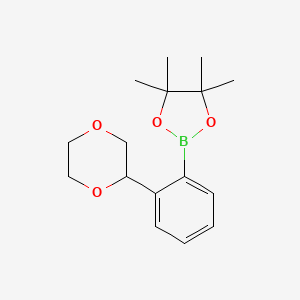![molecular formula C9H9ClN2O4 B14880457 (Z)-2-((7-chlorobenzo[d][1,3]dioxol-5-yl)oxy)-N'-hydroxyacetimidamide](/img/structure/B14880457.png)
(Z)-2-((7-chlorobenzo[d][1,3]dioxol-5-yl)oxy)-N'-hydroxyacetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-((7-chlorobenzo[d][1,3]dioxol-5-yl)oxy)-N’-hydroxyacetimidamide is a synthetic organic compound characterized by the presence of a chlorinated benzo[d][1,3]dioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((7-chlorobenzo[d][1,3]dioxol-5-yl)oxy)-N’-hydroxyacetimidamide typically involves the following steps:
Formation of the Benzo[d][1,3]dioxole Core: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Chlorination: Introduction of the chlorine atom at the 7-position of the benzo[d][1,3]dioxole ring can be carried out using chlorinating agents such as thionyl chloride or N-chlorosuccinimide.
Coupling Reaction: The chlorinated benzo[d][1,3]dioxole is then coupled with an appropriate hydroxylamine derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxylamine moiety, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the imidamide group can yield corresponding amines.
Substitution: The chlorine atom on the benzo[d][1,3]dioxole ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out under basic conditions using reagents like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzo[d][1,3]dioxole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-((7-chlorobenzo[d][1,3]dioxol-5-yl)oxy)-N’-hydroxyacetimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and inhibition mechanisms. Its structural features make it a candidate for investigating the activity of various biological targets.
Medicine
In medicinal chemistry, (Z)-2-((7-chlorobenzo[d][1,3]dioxol-5-yl)oxy)-N’-hydroxyacetimidamide is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (Z)-2-((7-chlorobenzo[d][1,3]dioxol-5-yl)oxy)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets. The hydroxylamine moiety can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The benzo[d][1,3]dioxole core may also interact with hydrophobic pockets within proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- (7-chlorobenzo[d][1,3]dioxol-5-yl)boronic acid
- 1-(benzo[d][1,3]dioxol-5-yl)-N-(phenyl)cyclopropane-carboxamide
Uniqueness
(Z)-2-((7-chlorobenzo[d][1,3]dioxol-5-yl)oxy)-N’-hydroxyacetimidamide is unique due to its combination of a chlorinated benzo[d][1,3]dioxole core and a hydroxylamine moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C9H9ClN2O4 |
|---|---|
Molecular Weight |
244.63 g/mol |
IUPAC Name |
2-[(7-chloro-1,3-benzodioxol-5-yl)oxy]-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C9H9ClN2O4/c10-6-1-5(14-3-8(11)12-13)2-7-9(6)16-4-15-7/h1-2,13H,3-4H2,(H2,11,12) |
InChI Key |
JWCJFQSHDLRGAB-UHFFFAOYSA-N |
Isomeric SMILES |
C1OC2=C(O1)C(=CC(=C2)OC/C(=N/O)/N)Cl |
Canonical SMILES |
C1OC2=C(O1)C(=CC(=C2)OCC(=NO)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


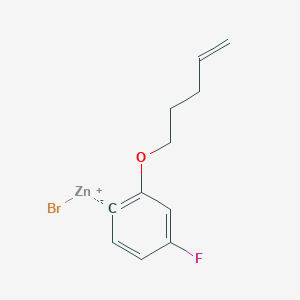
methanone](/img/structure/B14880377.png)
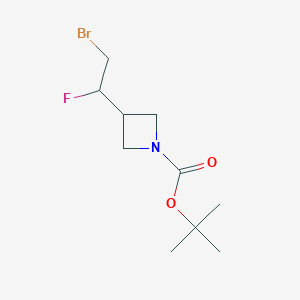
![disodium;4-[[2-[N-[(3-methoxyphenyl)methyl]-C-oxidocarbonimidoyl]-4-oxo-3H-thieno[2,3-d]pyrimidin-5-yl]methoxymethyl]benzoate](/img/structure/B14880388.png)
![2-[(1-Homopiperidino)methyl]phenylZinc bromide](/img/structure/B14880396.png)
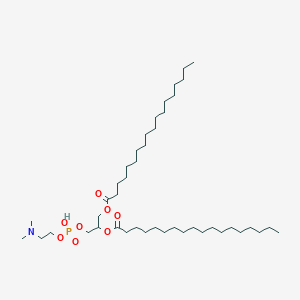
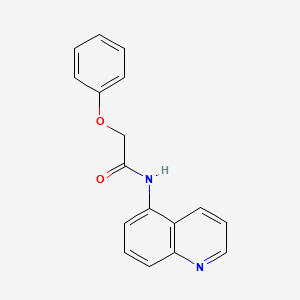
![3-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-1,2,4-triazin-5-ol](/img/structure/B14880408.png)
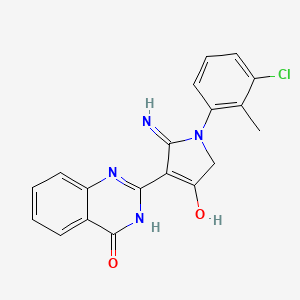
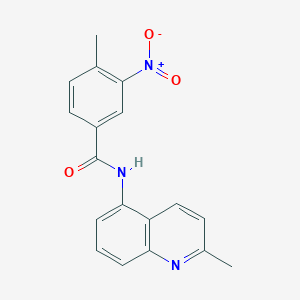
![3-[(4-Fluorobenzyl)amino]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B14880427.png)
